molecular formula C14H11FO2 B1422799 Methyl 4-fluoro-2-phenylbenzoate CAS No. 724-10-7

Methyl 4-fluoro-2-phenylbenzoate

Cat. No. B1422799
CAS RN: 724-10-7
M. Wt: 230.23 g/mol
InChI Key: OUVOEZHVKWAICR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Methyl 4-fluoro-2-phenylbenzoate is C14H11FO2 . It consists of a benzene ring substituted with a fluorine atom and a phenyl group at the 4th and 2nd positions, respectively .


Physical And Chemical Properties Analysis

Methyl 4-fluoro-2-phenylbenzoate has a molecular weight of 230.23 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Antitumor Properties

Methyl 4-fluoro-2-phenylbenzoate has been investigated for its antitumor properties. A study by Hutchinson et al. (2001) examined fluorinated 2-(4-aminophenyl)benzothiazoles, a class to which methyl 4-fluoro-2-phenylbenzoate belongs, and found them to be potently cytotoxic in vitro against certain human breast cell lines (Hutchinson et al., 2001).

Antimicrobial Evaluation

Research by Al-Harthy et al. (2018) explored the antimicrobial properties of related compounds, showing that certain fluorinated phenylbenzothiazoles exhibited bacterial growth inhibition against Gram-positive bacteria like Staphylococcus aureus (Al-Harthy et al., 2018).

PET Cancer Imaging

Wang et al. (2006) discussed the potential of fluorinated 2-arylbenzothiazoles as probes for positron emission tomography (PET) to image tyrosine kinase in cancers, highlighting their use in detecting breast, lung, and colon cancer cell lines (Wang et al., 2006).

Fluorescent Sensing

Ye et al. (2014) developed a fluorogenic chemosensor based on a compound structurally related to methyl 4-fluoro-2-phenylbenzoate, which exhibited high selectivity and sensitivity towards aluminum ions, suggesting its potential use in bio-imaging and detecting metal ions in biological systems (Ye et al., 2014).

Prodrug Development

Bradshaw et al. (2002) discussed the use of amino acid prodrugs of benzothiazoles, related to methyl 4-fluoro-2-phenylbenzoate, as a strategy to overcome limitations posed by drug lipophilicity, suggesting their utility in antitumor applications (Bradshaw et al., 2002).

Safety And Hazards

Methyl 4-fluoro-2-phenylbenzoate is intended for research use only and is not for medicinal, household, or other use . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 4-fluoro-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVOEZHVKWAICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709508
Record name Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-2-phenylbenzoate

CAS RN

724-10-7
Record name Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 4-amino-2-phenylbenzoate (1.0 equivalent) in dilute aqueous HBF4 is treated with NaNO2 (1.1 equivalents) until an excess of nitrous acid persists. The mixture is extracted into ethyl acetate which is dried and evaporated. The title ester is purified by chromatography on silica gel.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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